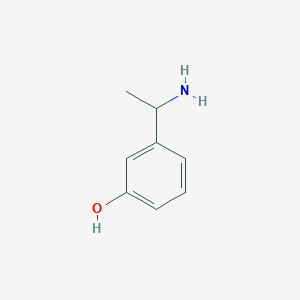

3-(1-Aminoethyl)phenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRNDUQAIZJRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63720-38-7 | |

| Record name | 3-(1-aminoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Aminoethyl)phenol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)phenol is a key chemical intermediate, notable for its role in the synthesis of various pharmaceutical compounds. Its structure, featuring both a phenolic hydroxyl group and a chiral aminoethyl side chain, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics. The primary application of its (S)-enantiomer as a crucial precursor in the manufacture of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases, underscores its significance in drug development.

Physical and Chemical Properties

This compound exists as a racemic mixture and as individual (R)- and (S)-enantiomers. The physical and chemical properties can vary slightly between these forms.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 63720-38-7 (racemate)[2], 123982-81-0 ((S)-enantiomer), 518060-42-9 ((R)-enantiomer)[3] | [2][3] |

| Appearance | White to off-white or light brown crystalline solid/powder | [1] |

| Melting Point | 177-180 °C (for the racemate, solvated with ethanol) | |

| Boiling Point | 266.3 ± 15.0 °C (predicted) | |

| Density | 1.096 ± 0.06 g/cm³ (predicted) | |

| pKa | 9.86 ± 0.10 (predicted, for the amino group) | |

| Solubility | Slightly soluble in water. | [1] |

| InChI Key | WFRNDUQAIZJRPZ-UHFFFAOYSA-N (racemate) | [1] |

Experimental Protocols

Synthesis of Racemic this compound via Reductive Amination

This protocol describes the synthesis from 3'-hydroxyacetophenone (B363920).

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

3'-Hydroxyacetophenone

-

Ammonium formate

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

To a solution of 3'-hydroxyacetophenone (1 equivalent) in methanol, add ammonium formate (10 equivalents) and 10% Pd/C (catalytic amount).

-

Heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

To the residue, add water and basify with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude this compound.

Purification by Crystallization

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.[4]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.[4]

-

Dry the crystals under vacuum to obtain pure this compound.

Chiral Resolution using Tartaric Acid

This protocol outlines the separation of the racemic mixture into its enantiomers.[5][6]

Logical Flow for Chiral Resolution

Caption: Chiral resolution of this compound using tartaric acid.

Procedure:

-

Dissolve the racemic this compound in a suitable solvent such as a methanol/water mixture.

-

Add a solution of an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent system.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

-

Collect the precipitated crystals (diastereomeric salt of one enantiomer) by filtration.

-

Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and subsequent extraction with an organic solvent.

-

The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

-

The optical purity of the separated enantiomers should be determined using chiral HPLC.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands[3]:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenolic -OH |

| 3500-3300 (medium) | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | Aromatic C-H stretch | Aromatic Ring |

| 2970-2850 | Aliphatic C-H stretch | Ethyl group |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1260-1000 | C-O stretch | Phenolic C-O |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 6.7 | Multiplet | 4H | Aromatic protons |

| ~5.0 (broad) | Singlet | 1H | Phenolic -OH |

| ~4.1 | Quartet | 1H | -CH(NH₂)- |

| ~1.8 (broad) | Singlet | 2H | -NH₂ |

| ~1.4 | Doublet | 3H | -CH₃ |

¹³C NMR (Carbon NMR): The expected chemical shifts (in ppm) are:

| Chemical Shift (ppm) | Assignment |

| ~155 | C-OH (aromatic) |

| ~145 | Quaternary C (aromatic) |

| ~129 | Aromatic CH |

| ~118 | Aromatic CH |

| ~115 | Aromatic CH |

| ~113 | Aromatic CH |

| ~50 | -CH(NH₂)- |

| ~25 | -CH₃ |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 137. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) to give a peak at m/z = 122, and benzylic cleavage to form a prominent ion at m/z = 122 or through the loss of the amino group.

Role in Drug Development: Synthesis of Rivastigmine

The (S)-enantiomer of this compound is a critical intermediate in the synthesis of Rivastigmine. Rivastigmine acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine (B1216132) in the brain. This mechanism is beneficial in treating the cognitive symptoms of Alzheimer's and Parkinson's diseases.

Signaling Pathway Context: Rivastigmine Synthesis and Action

Caption: Role of (S)-3-(1-Aminoethyl)phenol in Rivastigmine synthesis and its mechanism of action.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable intermediate with well-defined physical and chemical properties. Its synthesis, while straightforward in principle, requires careful control of reaction conditions to achieve good yields and purity. The ability to resolve its enantiomers is crucial for its primary application in the pharmaceutical industry, particularly for the synthesis of Rivastigmine. This guide provides essential technical information for researchers and professionals working with this important compound, from its fundamental properties to its practical application in drug development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]

- 4. physics.emu.edu.tr [physics.emu.edu.tr]

- 5. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents [patents.google.com]

- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Biological Activity Screening of (R)-3-(1-Aminoethyl)phenol: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the biological activity screening of (R)-3-(1-Aminoethyl)phenol. While specific quantitative biological activity data for (R)-3-(1-Aminoethyl)phenol is not extensively available in publicly accessible literature, its structural similarity to known pharmacologically active agents suggests several potential biological targets. This document outlines detailed experimental protocols for assays relevant to these targets, presents example data from structurally related compounds to guide screening efforts, and visualizes key experimental workflows and signaling pathways. The primary objective is to equip researchers with the necessary tools and methodologies to systematically investigate the biological profile of (R)-3-(1-Aminoethyl)phenol.

Introduction

(R)-3-(1-Aminoethyl)phenol is a chiral molecule featuring a phenol (B47542) group and an aminoethyl side chain. This structural motif is present in a variety of biologically active compounds, including neurotransmitters and synthetic drugs. The specific stereochemistry at the benzylic position, combined with the electronic properties of the phenol ring, suggests potential interactions with various biological targets, particularly within the central nervous system (CNS).

Based on the known activities of structurally analogous phenolic and aminoethyl-containing compounds, the primary hypothesized biological activities for (R)-3-(1-Aminoethyl)phenol include:

-

Modulation of Monoamine Oxidase (MAO) Activity: Phenolic compounds are known to interact with MAO enzymes, which are critical in the metabolism of monoamine neurotransmitters.

-

Inhibition of Acetylcholinesterase (AChE): The structurally related (S)-enantiomer is an intermediate in the synthesis of the AChE inhibitor Rivastigmine, suggesting the (R)-enantiomer may also possess affinity for this enzyme.

-

Interaction with G-Protein Coupled Receptors (GPCRs): The phenethylamine (B48288) scaffold is a common feature in ligands for dopamine, serotonin, and adrenergic receptors.

This guide provides a roadmap for the systematic in vitro screening of (R)-3-(1-Aminoethyl)phenol against these potential targets.

Potential Biological Targets and Screening Strategy

A tiered screening approach is recommended to efficiently characterize the biological activity of (R)-3-(1-Aminoethyl)phenol.

Enzyme Inhibition Assays

Monoamine Oxidase (MAO) Inhibition

Hypothesis: (R)-3-(1-Aminoethyl)phenol may inhibit MAO-A and/or MAO-B, leading to an increase in monoamine neurotransmitter levels.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from standard fluorometric methods for determining MAO activity.

-

Reagents and Materials:

-

Human recombinant MAO-A and MAO-B enzymes.

-

Amplex® Red reagent.

-

Horseradish peroxidase (HRP).

-

p-Tyramine (MAO-A and MAO-B substrate).

-

Clorgyline (selective MAO-A inhibitor, positive control).

-

Selegiline (selective MAO-B inhibitor, positive control).

-

(R)-3-(1-Aminoethyl)phenol (test compound).

-

Phosphate (B84403) buffer (pH 7.4).

-

96-well black microplates.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing phosphate buffer, Amplex® Red, and HRP.

-

Add the test compound or control inhibitor at various concentrations to the wells of the microplate.

-

Add the MAO-A or MAO-B enzyme to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (p-tyramine).

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 20-30 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.

-

Data Presentation (Example Data for Structurally Related Compounds)

| Compound | Target | IC50 (µM) | Inhibition Type | Reference |

| Phenelzine | MAO-A/B | - | Irreversible, Non-selective | [1] |

| Selegiline | MAO-B | 0.037 ± 0.001 | Irreversible, Selective | [2] |

| Clorgyline | MAO-A | - | Irreversible, Selective | [1] |

| Moclobemide | MAO-A | - | Reversible, Selective | [3] |

Acetylcholinesterase (AChE) Inhibition

Hypothesis: (R)-3-(1-Aminoethyl)phenol may inhibit AChE, leading to increased acetylcholine (B1216132) levels.

Experimental Protocol: Ellman's Colorimetric AChE Inhibition Assay

This protocol is a widely used method for measuring AChE activity.

-

Reagents and Materials:

-

Human recombinant acetylcholinesterase (AChE).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Donepezil or Galantamine (positive control inhibitors).

-

(R)-3-(1-Aminoethyl)phenol (test compound).

-

Phosphate buffer (pH 8.0).

-

96-well clear microplates.

-

-

Assay Procedure:

-

Add phosphate buffer, DTNB, and the test compound or control inhibitor at various concentrations to the wells of the microplate.

-

Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate (ATCI).

-

Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Data Presentation (Example Data for Structurally Related Compounds)

| Compound | Target | IC50 (µM) | Reference |

| Donepezil | AChE | - | [4] |

| Galantamine | AChE | 0.79 | [5] |

| Rivastigmine | AChE | - | [5] |

| Quercetin | AChE | 3.60 | [4] |

G-Protein Coupled Receptor (GPCR) Binding Assays

Hypothesis: The phenethylamine scaffold of (R)-3-(1-Aminoethyl)phenol may confer affinity for various GPCRs, including dopamine, serotonin, and adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay

This is a general protocol that can be adapted for different GPCR targets.

-

Reagents and Materials:

-

Cell membranes expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, Adrenergic β2).

-

A specific high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, [³H]-CGP-12177 for β-adrenergic receptors).

-

A known non-labeled ligand for the target receptor to determine non-specific binding (e.g., Haloperidol for D2).

-

(R)-3-(1-Aminoethyl)phenol (test compound).

-

Assay buffer specific to the receptor.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the non-labeled ligand.

-

Incubate the plate at a specified temperature for a set duration to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value from the competition binding curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Data Presentation (Example Data for Structurally Related Compounds at Various GPCRs)

Dopamine Receptors

| Compound | Target | Ki (nM) | Reference |

| Haloperidol | D2 | - | [6] |

| Quinpirole | D3 | - | [7] |

| Risperidone | D2 | - | [8] |

Serotonin Receptors

| Compound | Target | Ki (nM) | Reference |

| Serotonin (5-HT) | 5-HT1A | - | [9] |

| Ketanserin | 5-HT2A | - | [10] |

| Sumatriptan | 5-HT1D | 20-30 | [11] |

Adrenergic Receptors

| Compound | Target | EC50 (nM) | Ki (nM) | Reference |

| Isoproterenol | β1/β2 | - | - | [8] |

| CL316243 | β3 | 3 | - | |

| L-757793 | β3 | 6.3 | - |

Functional Assays

Should (R)-3-(1-Aminoethyl)phenol demonstrate significant binding affinity for a particular GPCR, functional assays should be conducted to determine whether it acts as an agonist, antagonist, or inverse agonist.

Example Functional Assay: cAMP Assay for Gs/Gi-Coupled Receptors

-

Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Assay Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Treat cells with the test compound at various concentrations. For antagonist mode, pre-incubate with the test compound before adding a known agonist.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 and maximal efficacy (Emax).

-

For antagonist activity, perform a concentration-response curve of a known agonist in the presence of different concentrations of the test compound to determine the IC50 and the nature of the antagonism (e.g., competitive).

-

Advanced In Vitro Assays

Based on the results of the primary and secondary screening, more advanced in vitro assays can be employed.

Neuroprotection Assay

A study has suggested that (R)-3-(1-Aminoethyl)phenol hydrochloride may have neuroprotective effects, reducing cell death by approximately 40% in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.[6]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media.

-

Assay Procedure:

-

Seed cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of (R)-3-(1-Aminoethyl)phenol for a specified time.

-

Induce oxidative stress by adding a toxic concentration of hydrogen peroxide (H₂O₂).

-

After incubation, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at ~570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and H₂O₂-treated controls.

Conclusion

This technical guide provides a structured approach for the comprehensive biological activity screening of (R)-3-(1-Aminoethyl)phenol. While there is a current lack of specific quantitative data for this compound, the proposed screening cascade, detailed experimental protocols, and reference data for related molecules offer a solid foundation for its pharmacological characterization. The suggested assays will enable the determination of its activity at key CNS targets, including MAO, AChE, and various GPCRs, thereby elucidating its potential therapeutic relevance. It is anticipated that the execution of these studies will fill the existing data gap and provide valuable insights into the biological profile of this intriguing molecule.

References

- 1. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a potent, orally bioavailable beta(3) adrenergic receptor agonist, (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 6. The human beta 3-adrenergic receptor is resistant to short term agonist-promoted desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acnp.org [acnp.org]

- 10. selleckchem.com [selleckchem.com]

- 11. 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-(1-Aminoethyl)phenol: A Technical Guide on its Synthesis and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(1-Aminoethyl)phenol is a chiral organic compound of significant interest in the pharmaceutical industry, primarily serving as a crucial intermediate in the synthesis of the acetylcholinesterase inhibitor, Rivastigmine (B141). Rivastigmine is a therapeutic agent used in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. While the primary role of (S)-3-(1-Aminoethyl)phenol is as a synthetic precursor, its structural similarity to endogenous biogenic amines and other pharmacologically active agents suggests a potential for inherent biological activity. This technical guide provides a comprehensive overview of (S)-3-(1-Aminoethyl)phenol, including its chemical and physical properties, detailed synthetic methodologies, and an exploration of its established role in the production of Rivastigmine. Furthermore, this document explores the speculative therapeutic potential of (S)-3-(1-Aminoethyl)phenol, drawing parallels with structurally related compounds and outlining experimental protocols for its pharmacological characterization.

Chemical and Physical Properties

(S)-3-(1-Aminoethyl)phenol, also known by its IUPAC name 3-[(1S)-1-aminoethyl]phenol, is a chiral molecule with the chemical formula C₈H₁₁NO.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 123982-81-0 | [2] |

| Appearance | White to light brown crystalline powder or solid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C | |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Table 1: Chemical and Physical Properties of (S)-3-(1-Aminoethyl)phenol

Synthesis of (S)-3-(1-Aminoethyl)phenol

The enantioselective synthesis of (S)-3-(1-Aminoethyl)phenol is a critical step in the overall synthesis of Rivastigmine. Several synthetic strategies have been developed to achieve high enantiomeric purity. A common approach involves the asymmetric reduction of a prochiral ketone precursor.

General Experimental Protocol for Enantioselective Synthesis

The following protocol describes a representative method for the synthesis of (S)-3-(1-Aminoethyl)phenol, starting from m-hydroxyacetophenone.

Step 1: Oximation of m-Hydroxyacetophenone

-

To a solution of m-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add hydroxylamine (B1172632) hydrochloride.

-

Adjust the pH of the mixture with a base (e.g., sodium hydroxide) to facilitate the reaction.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude 3-hydroxyacetophenone oxime by filtration or extraction.

-

Purify the product by recrystallization.

Step 2: Asymmetric Reduction to (S)-3-(1-Aminoethyl)phenol

-

The 3-hydroxyacetophenone oxime is subjected to catalytic reduction. An Al-Ni alloy can be used as a catalyst.[3]

-

Alternatively, for enantioselectivity, a chiral reducing agent or a catalyst system is employed. This can involve the use of a chiral auxiliary or an asymmetric hydrogenation catalyst.

-

The reduction is typically carried out in a suitable solvent under a hydrogen atmosphere or with a hydride source.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is then purified.

Step 3: Purification

-

The crude (S)-3-(1-Aminoethyl)phenol can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol).

-

Alternatively, purification can be achieved through the formation of a diastereomeric salt with a chiral acid (e.g., L-(+)-tartaric acid or di-(+)-p-toluoyl-D-tartaric acid), followed by recrystallization and subsequent liberation of the free base.[4]

-

The purity and enantiomeric excess of the final product should be confirmed by analytical techniques such as HPLC on a chiral stationary phase, NMR spectroscopy, and mass spectrometry.

Characterization Data

-

¹H NMR: Spectral data should be consistent with the structure of 3-(1-aminoethyl)phenol.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ).

Role in the Synthesis of Rivastigmine

(S)-3-(1-Aminoethyl)phenol is the key chiral building block for the synthesis of Rivastigmine. The subsequent steps involve N-methylation and carbamoylation.

Experimental Protocol for Rivastigmine Synthesis

Step 1: N-methylation of (S)-3-(1-Aminoethyl)phenol

-

(S)-3-(1-Aminoethyl)phenol is subjected to reductive amination with formaldehyde (B43269) in the presence of a reducing agent such as formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation.[5]

-

This reaction yields (S)-3-(1-(dimethylamino)ethyl)phenol.

-

The product is isolated and purified.

Step 2: Carbamoylation

-

The resulting (S)-3-(1-(dimethylamino)ethyl)phenol is reacted with an N-ethyl-N-methylcarbamoyl chloride in the presence of a base (e.g., sodium hydride or an organic base) in an inert solvent (e.g., THF or toluene).[3][6]

-

This step introduces the carbamate (B1207046) moiety to the phenolic hydroxyl group, forming Rivastigmine.

-

The final product, Rivastigmine, is then purified, typically by chromatography and/or crystallization.

The overall synthetic workflow from a common starting material to Rivastigmine is depicted in the following diagram:

Therapeutic Potential of (S)-3-(1-Aminoethyl)phenol

While (S)-3-(1-Aminoethyl)phenol is primarily utilized as a pharmaceutical intermediate, its structural characteristics warrant an investigation into its own potential therapeutic effects. To date, there is a notable absence of published studies directly evaluating the pharmacological profile of this specific enantiomer. However, by examining its structural analogues, we can hypothesize potential biological targets.

Structural Analogy and Potential Pharmacological Targets

(S)-3-(1-Aminoethyl)phenol is structurally related to phenylethanolamines and trace amines, a class of endogenous compounds that includes meta-octopamine.

-

Adrenergic Receptors: The phenylethanolamine scaffold is a common feature of ligands for adrenergic receptors. Studies on meta-octopamine (the racemic form of 3-(1-amino-1-hydroxyethyl)phenol) have indicated some alpha-adrenergic activity, although significantly less potent than norepinephrine. It is plausible that (S)-3-(1-Aminoethyl)phenol could exhibit some affinity for adrenergic receptors.

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by trace amines. Agonism at TAAR1 is being explored as a novel therapeutic strategy for a range of neuropsychiatric disorders, including schizophrenia and depression. Given its structure as a substituted phenethylamine, (S)-3-(1-Aminoethyl)phenol is a candidate for investigation as a TAAR1 agonist.

The potential signaling pathways that could be modulated by (S)-3-(1-Aminoethyl)phenol, assuming it acts as an adrenergic or TAAR1 agonist, are illustrated below.

Recommended Experimental Protocols for Pharmacological Characterization

To elucidate the therapeutic potential of (S)-3-(1-Aminoethyl)phenol, a systematic pharmacological evaluation is necessary. The following are generic protocols for key in vitro and in vivo assays.

This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-3-(1-Aminoethyl)phenol for a target receptor (e.g., adrenergic receptors, TAAR1).

-

Preparation of Receptor Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from a tissue known to be rich in the receptor.

-

Assay Buffer: Prepare an appropriate binding buffer.

-

Reaction Setup:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.

-

Add increasing concentrations of unlabeled (S)-3-(1-Aminoethyl)phenol.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

-

Incubation: Add the receptor membranes to all wells and incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Quantification: Wash the filters with ice-cold wash buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of (S)-3-(1-Aminoethyl)phenol to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

This protocol outlines a method to assess the functional activity of (S)-3-(1-Aminoethyl)phenol at TAAR1 by measuring changes in intracellular cyclic AMP (cAMP).

-

Cell Culture: Culture HEK293 cells stably expressing human TAAR1.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

-

Compound Treatment:

-

Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of (S)-3-(1-Aminoethyl)phenol to the wells. Include a known TAAR1 agonist as a positive control.

-

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP concentration against the log concentration of (S)-3-(1-Aminoethyl)phenol to generate a dose-response curve and determine the EC₅₀ and Emax values.

Should in vitro studies suggest relevant activity, in vivo models would be the next step. Zebrafish and rodent models are commonly used to assess the effects of compounds on cognition.[7][8][9]

Safety and Toxicity

Limited safety and toxicity data are available for (S)-3-(1-Aminoethyl)phenol. Available information suggests that the compound may cause skin and eye irritation and may be harmful if swallowed.[10][11][12] Comprehensive toxicological studies would be required before any consideration for therapeutic use.

Conclusion

(S)-3-(1-Aminoethyl)phenol is a well-established and critical chiral intermediate in the pharmaceutical industry, indispensable for the synthesis of Rivastigmine. While its primary value lies in its role as a synthetic building block, its structural similarity to pharmacologically active molecules suggests a potential for inherent biological activity that remains unexplored. The lack of direct pharmacological data for (S)-3-(1-Aminoethyl)phenol presents a research gap. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic evaluation of its therapeutic potential, particularly concerning its possible interactions with adrenergic receptors and TAAR1. Further investigation is warranted to fully characterize this compound and determine if it possesses any therapeutic utility beyond its current application as a synthetic intermediate.

References

- 1. (S)-3-(1-Aminoethyl)phenol | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1stsci.com [1stsci.com]

- 3. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]

- 4. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zebrafish models for studying cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 10. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-(1-Aminoethyl)phenol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-(1-aminoethyl)phenol and its diverse analogs. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the phenylethanolamine scaffold in biologically active molecules, including adrenergic receptor agonists and compounds targeting central nervous system pathways. This document details key synthetic strategies, provides specific experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways.

Core Synthetic Strategies

The synthesis of this compound and its derivatives primarily revolves around the construction of the chiral aminoethyl side chain on a phenolic core. Key methodologies include reductive amination of a ketone precursor, asymmetric hydrogenation for enantioselective synthesis, and subsequent derivatization of the amino and phenol (B47542) functionalities.

Reductive Amination of 3'-Hydroxyacetophenone (B363920)

A common and versatile route to this compound is the reductive amination of 3'-hydroxyacetophenone. This can be achieved through a one-pot reaction or a stepwise process involving the formation of an intermediate oxime or imine followed by reduction.

Experimental Protocol: Synthesis of this compound via Reductive Amination of 3'-Hydroxyacetophenone Oxime

-

Step 1: Oximation of 3'-Hydroxyacetophenone In a round-bottom flask, 3'-hydroxyacetophenone (1.0 eq) is dissolved in ethanol (B145695). An aqueous solution of hydroxylamine (B1172632) hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq) is added. The mixture is refluxed for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure, and the aqueous residue is cooled, leading to the precipitation of 3'-hydroxyacetophenone oxime. The solid is filtered, washed with cold water, and dried.

-

Step 2: Catalytic Hydrogenation of the Oxime The 3'-hydroxyacetophenone oxime (1.0 eq) is dissolved in methanol (B129727) in a high-pressure hydrogenation vessel. A catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%) is added. The vessel is purged with hydrogen gas and then pressurized to 50-100 psi. The reaction is stirred at room temperature for 12-24 hours. After the reaction, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield racemic this compound.

Asymmetric Synthesis via Catalytic Hydrogenation

Enantiomerically pure this compound derivatives are often crucial for their pharmacological activity. Asymmetric hydrogenation of 3'-hydroxyacetophenone using chiral catalysts, such as those developed by Noyori and co-workers, provides a direct route to chiral amino alcohols.[1][2][3]

Experimental Protocol: Asymmetric Hydrogenation of 3'-Hydroxyacetophenone

-

Catalyst Preparation: A chiral Ruthenium catalyst, such as RuCl₂[(R)-BINAP][(R)-DAIPEN], is prepared in situ or used as a pre-formed complex.

-

Hydrogenation: In a glovebox, 3'-hydroxyacetophenone (1.0 eq) and the chiral Ru-catalyst (0.01-0.1 mol%) are dissolved in an anhydrous alcohol solvent (e.g., methanol or ethanol) in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., 30-80 °C) for a set time (e.g., 12-48 hours).

-

Work-up and Purification: After cooling and venting the hydrogen, the solvent is removed under reduced pressure. The resulting chiral 1-(3-hydroxyphenyl)ethanol (B2370087) is then converted to the corresponding amine with retention of stereochemistry, for example, via a Mitsunobu reaction with a phthalimide (B116566) followed by hydrazinolysis.

Enzymatic Kinetic Resolution

For obtaining enantiomerically pure compounds from a racemic mixture, enzymatic kinetic resolution is a powerful and green chemistry approach. Lipases are commonly employed to selectively acylate one enantiomer of the racemic amine or the precursor alcohol, allowing for the separation of the two enantiomers.[4][5][6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

-

Reaction Setup: Racemic this compound (1.0 eq) is suspended in an organic solvent such as toluene (B28343) or tert-butyl methyl ether. An immobilized lipase (B570770), for example, Candida antarctica lipase B (Novozym 435), is added (typically 10-50 mg per mmol of substrate).[4] An acyl donor, such as vinyl acetate (1.5-3.0 eq), is then added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at a constant temperature, usually between 30-50 °C. The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

-

Work-up and Separation: The enzyme is removed by filtration and can often be reused. The filtrate is concentrated, and the resulting mixture of the unreacted (S)-3-(1-aminoethyl)phenol and the acetylated (R)-enantiomer is separated by column chromatography. The acetylated enantiomer can then be deprotected to yield the pure (R)-enantiomer.

Synthesis of Analogs

N-Alkylation/Arylation: The primary amino group of this compound can be readily alkylated or arylated to produce a wide range of analogs. This is typically achieved by reacting the parent amine with an appropriate alkyl or aryl halide in the presence of a base.

Modification of the Phenol Group: The phenolic hydroxyl group can be modified to explore structure-activity relationships. This includes etherification, esterification, or replacement with bioisosteres.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound and its analogs.

Table 1: Synthesis of this compound and Intermediates

| Compound | Synthetic Method | Starting Material | Yield (%) | Melting Point (°C) | Reference |

| 3'-Hydroxyacetophenone Oxime | Oximation | 3'-Hydroxyacetophenone | 85-95 | 115-117 | General Procedure |

| Racemic this compound | Catalytic Hydrogenation of Oxime | 3'-Hydroxyacetophenone Oxime | 70-85 | 118-120 | General Procedure |

| (R)-1-(3-Hydroxyphenyl)ethanol | Asymmetric Hydrogenation | 3'-Hydroxyacetophenone | >95 | 75-77 | [1][7] |

| (S)-3-[1-(Dimethylamino)ethyl]phenol | Reductive Amination | (S)-3-[1-(Methylamino)ethyl]phenol | High | N/A | [8] |

Table 2: Spectral Data for this compound and Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| This compound | 1.30 (d, 3H), 3.95 (q, 1H), 6.60-7.20 (m, 4H), 8.50 (br s, 3H, OH+NH₂) | 25.0, 50.5, 113.0, 114.5, 118.0, 129.5, 147.0, 157.5 | 3350, 3280, 1600, 1580 | 137 (M+) |

| N-Isopropyl-3-(1-aminoethyl)phenol | 1.05 (d, 6H), 1.25 (d, 3H), 2.80 (m, 1H), 3.80 (q, 1H), 6.60-7.15 (m, 4H) | 23.0, 24.5, 48.0, 55.0, 113.2, 114.8, 118.5, 129.8, 146.5, 157.8 | 3300, 2960, 1590 | 179 (M+) |

| 3-(1-(Benzylamino)ethyl)phenol | 1.35 (d, 3H), 3.70 (s, 2H), 3.90 (q, 1H), 6.60-7.35 (m, 9H) | 24.8, 52.5, 58.0, 113.5, 115.0, 118.2, 127.0, 128.5, 129.6, 140.0, 146.8, 157.6 | 3320, 3030, 1595 | 227 (M+) |

Table 3: Pharmacological Data of this compound Analogs

| Compound Analog | Target Receptor | Activity | IC50 / Ki (nM) | Reference |

| N-Isopropyl-3-(1-aminoethyl)phenol | β₂-Adrenergic | Agonist | ~50 (EC₅₀) | [9][10] |

| 8-Hydroxy-2-(di-n-propylamino)tetralin (analog) | 5-HT₁A | Agonist | 1.2 (Ki) | [11][12] |

| Risperidone (contains related pharmacophore) | D₂ Dopamine (B1211576) | Antagonist | ~3 (Ki) | [13] |

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with G-protein coupled receptors (GPCRs), such as adrenergic, dopamine, and serotonin (B10506) receptors. Understanding these signaling cascades is crucial for rational drug design.

Beta-Adrenergic Signaling Pathway

Many phenylethanolamine derivatives are known to interact with β-adrenergic receptors. Agonist binding initiates a signaling cascade that leads to various physiological responses.

Caption: Beta-Adrenergic Signaling Pathway.

Dopamine D2 Receptor Signaling Pathway

Certain analogs may exhibit activity at dopamine receptors, which are key targets for antipsychotic medications. The D2 receptor is typically inhibitory, coupled to Gi proteins.

Caption: Inhibitory Dopamine D2 Receptor Signaling.

General Experimental Workflow for Synthesis and Evaluation

The development of novel this compound analogs follows a structured workflow from synthesis to biological evaluation.

Caption: Drug Discovery Workflow.

This guide serves as a foundational resource for the synthesis and study of this compound derivatives. The provided protocols and data offer a starting point for further research and development in this promising area of medicinal chemistry.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Author: R. Noyori [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nobelprize.org [nobelprize.org]

- 8. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]

- 9. Adrenergic agents. 8.1 Synthesis and beta-adrenergic agonist activity of some 3-tert-butylamino-2-(substituted phenyl)-1-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-hydroxyphenyl)ethylamine IUPAC name and structure

A Technical Guide to 3-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a key chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of pharmaceuticals.

Chemical Identity and Structure

This compound is an organic compound featuring a phenol (B47542) group substituted with an aminoethyl group at the meta-position. Due to the chiral center at the first carbon of the ethyl chain, it exists as two stereoisomers, (S)- and (R)-enantiomers.

-

IUPAC Name: this compound[1]

-

Synonyms: 1-(3-Hydroxyphenyl)ethylamine, 3-(1-amino-ethyl)-phenol[2]

-

Canonical SMILES: CC(C1=CC(=CC=C1)O)N[1]

Chemical Structure:

The specific enantiomer, (S)-3-(1-Aminoethyl)phenol (CAS: 123982-81-0), is a particularly valuable intermediate in the synthesis of certain pharmaceuticals where stereochemistry is critical for biological activity.[4]

Physicochemical and Predicted Properties

Quantitative data for this compound are summarized below. These properties are essential for handling, formulation, and quality control in a laboratory or industrial setting.

| Property | Value | Reference |

| Molecular Weight | 137.18 g/mol | [1][3] |

| Appearance | White or light brown crystalline powder | [4] |

| Melting Point | 177-180 °C | [3] |

| Boiling Point (Predicted) | 266.3 ± 15.0 °C at 760 mmHg | [3][4] |

| Density (Predicted) | 1.096 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 9.86 ± 0.10 | [3] |

| Flash Point | 114.9 °C | [4] |

| Refractive Index | 1.572 | [4] |

| Purity | Typically ≥97% | [2][4] |

Role in Drug Development

This compound is a crucial building block in medicinal chemistry and pharmaceutical synthesis.

Key Intermediate for Rivastigmine

The primary application of the (S)-enantiomer, (S)-3-(1-aminoethyl)phenol, is as a key intermediate in the synthesis of Rivastigmine.[4] Rivastigmine is a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The specific (S) configuration is vital for the pharmacological efficacy of the final drug, as it ensures the correct binding orientation to its biological target.[4]

Analog of Adrenergic Agents

Structurally, this compound is related to a class of compounds known as phenylethanolamines, which includes endogenous neurotransmitters and sympathomimetic drugs. It is an analog of norfenefrine (B1679915) (also known as meta-octopamine or norphenylephrine), an α-adrenergic receptor agonist used to treat hypotension.[5][6] This structural similarity suggests that derivatives of this compound could be explored for potential activity on adrenergic receptors, which are key targets in cardiovascular and central nervous system research.[7]

The logical relationship and structural similarity to active pharmaceutical ingredients (APIs) are illustrated in the diagram below.

Caption: Role of this compound as a precursor and structural analog.

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure this compound is of significant industrial importance. Common strategies include the asymmetric synthesis from a prochiral ketone or the resolution of a racemic mixture.

Method 1: Asymmetric Synthesis via Catalytic Hydrogenation

A prevalent industrial method involves the asymmetric hydrogenation of a precursor ketone, 3'-hydroxyacetophenone. This process can be achieved through direct reductive amination or by reducing the ketone to a chiral alcohol followed by conversion to the amine.[8]

The general workflow for this synthetic approach is outlined below.

Caption: Workflow for asymmetric synthesis of this compound.

Method 2: Chiral Resolution of Racemic Amine

A classical and widely used method is the resolution of racemic this compound using a chiral resolving agent, such as tartaric acid.[9][10]

Detailed Protocol for Optical Resolution using D-Tartaric Acid: This protocol provides a method for isolating (S)-1-(3-hydroxyphenyl)ethylamine from a racemic mixture.[9]

-

Salt Formation: A racemic mixture of 1-(3-hydroxyphenyl)ethylamine is reacted with D-tartaric acid in a suitable solvent, such as a lower alcohol (e.g., methanol (B129727) or ethanol). The reaction is typically performed by mixing the amine and the acid in a specific molar ratio (e.g., 1:0.5 to form a hemi-tartrate salt).

-

Diastereomeric Crystallization: The resulting diastereomeric salts—(S)-amine-D-tartrate and (R)-amine-D-tartrate—exhibit different solubilities. The less soluble diastereomer, typically the (S)-amine salt in this case, will preferentially crystallize out of the solution upon cooling or controlled evaporation.

-

Isolation: The crystallized salt is isolated by filtration and washed with a cold solvent to remove impurities.

-

Hydrolysis (Liberation of Free Amine): The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the free (S)-1-(3-hydroxyphenyl)ethylamine.

-

Extraction: The enantiomerically enriched amine is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the final, optically pure (S)-enantiomer. The optical purity can be confirmed using chiral HPLC.

This method is effective for producing high-purity enantiomers and is suitable for large-scale industrial production.[9]

References

- 1. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. Norfenefrine - Wikipedia [en.wikipedia.org]

- 6. veeprho.com [veeprho.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]

- 9. KR20100109739A - Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine - Google Patents [patents.google.com]

- 10. (R)-3-(1-Aminoethyl)phenol hydrochloride | 856563-08-1 | Benchchem [benchchem.com]

A Proposed Research Framework for Investigating the Potential Neuroprotective Effects of 3-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a hypothetical research plan to investigate the potential neuroprotective effects of the compound 3-(1-Aminoethyl)phenol. As of the date of this publication, there is a lack of specific peer-reviewed literature detailing the neuroprotective properties of this molecule. The experimental protocols and potential mechanisms described herein are based on established methodologies for evaluating neuroprotective compounds and the known activities of structurally related phenolic amines.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing global health burden. A key pathological feature common to many of these disorders is the progressive loss of neuronal structure and function. The development of novel neuroprotective agents that can slow or halt this degenerative process is a critical goal for modern neuroscience and drug discovery.

Phenolic compounds are a broad class of molecules that have garnered significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects, which are all relevant to neuroprotection.[1][2] this compound, a small molecule containing both a phenol (B47542) group and an aminoethyl side chain, presents an interesting candidate for investigation.[3] Its structural similarity to other bioactive phenolic amines suggests it may possess the ability to modulate key signaling pathways involved in neuronal survival and death.

This technical guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential neuroprotective agent. It details a series of proposed in vitro experiments designed to assess its efficacy in protecting neurons from common pathological insults, elucidate its potential mechanisms of action, and provide a rationale for any subsequent in vivo studies.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [3] |

| CAS Number | 63720-38-7 | [3] |

| IUPAC Name | This compound | [3] |

| Predicted pKa | 9.86 ± 0.10 | [4] |

| Predicted XLogP3 | 0.9 | [3] |

Proposed In Vitro Neuroprotection Studies: Experimental Workflow

A tiered approach is proposed to systematically evaluate the neuroprotective potential of this compound. The workflow begins with cytotoxicity screening, followed by efficacy testing in established models of neuronal injury, and finally, mechanistic investigations.

Figure 1: Proposed experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Cell Culture

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a common and reliable model for neuroprotective studies.[5] For more biologically relevant data, primary cortical neurons can be isolated from embryonic rodents.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. Standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) is typically used. For experiments, serum-free or low-serum media is often required to avoid confounding effects.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

-

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the compound at various concentrations. Incubate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[6][7]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]

-

-

Hypothetical Data Presentation:

| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability (Relative to Control) |

| 0 (Control) | 1.25 | 100% |

| 1 | 1.23 | 98.4% |

| 10 | 1.20 | 96.0% |

| 50 | 1.15 | 92.0% |

| 100 | 1.05 | 84.0% |

| 250 | 0.60 | 48.0% |

| 500 | 0.15 | 12.0% |

Neuroprotection Against Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[9][10] A common method to model this is by exposing neuronal cells to hydrogen peroxide (H₂O₂).

-

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells as described in 4.2.

-

Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2-4 hours.

-

Induce Injury: Add H₂O₂ to the wells to a final concentration known to induce approximately 50% cell death (e.g., 100-200 µM, must be optimized) and incubate for 24 hours.

-

Assess Viability: Perform the MTT assay as described in 4.2 to quantify cell viability.

-

-

Hypothetical Data Presentation:

| Treatment Group | Mean Absorbance (570 nm) | % Cell Viability (Relative to Untreated Control) |

| Untreated Control | 1.30 | 100% |

| H₂O₂ (150 µM) only | 0.65 | 50% |

| H₂O₂ + 10 µM Compound | 0.85 | 65.4% |

| H₂O₂ + 50 µM Compound | 1.10 | 84.6% |

| 50 µM Compound only | 1.28 | 98.5% |

Proposed Mechanistic Studies

Should this compound demonstrate neuroprotective effects, the next step is to investigate its mechanism of action. Based on its phenolic structure, likely mechanisms involve reducing oxidative stress and inhibiting apoptosis.

Measurement of Reactive Oxygen Species (ROS)

Fluorescent probes like CellROX™ Green can be used to detect intracellular ROS levels.[9][11]

-

Protocol:

-

Cell Treatment: Seed cells on a suitable plate for microscopy or flow cytometry. Pre-treat with this compound, followed by H₂O₂-induced injury as described in 4.3.

-

Probe Loading: During the final 30-60 minutes of incubation, add the CellROX™ Green reagent to each well.

-

Analysis: Wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence in compound-treated groups compared to the H₂O₂-only group would indicate antioxidant activity.

-

Analysis of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in neurodegeneration. Key indicators include the activation of effector caspases like caspase-3 and the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[12]

This assay measures the activity of caspase-3, a key executioner of apoptosis.[13][14]

-

Protocol:

-

Cell Treatment & Lysis: Treat cells in a 96-well plate as described in 4.3 (using an apoptosis inducer like staurosporine (B1682477) or the H₂O₂ injury model). After treatment, lyse the cells using a supplied lysis buffer.

-

Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to the cell lysate.[14]

-

Incubation & Measurement: Incubate at 37°C for 1-2 hours. Measure the resulting colorimetric (OD 405 nm) or fluorescent signal.[14][15] A reduction in the signal in compound-treated groups indicates inhibition of caspase-3 activation.

-

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. A lower Bax/Bcl-2 ratio is associated with cell survival.[16][17]

-

Protocol:

-

Protein Extraction: Treat cells in larger culture dishes, then lyse and collect the total protein. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[18]

-

Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities and normalize the Bax and Bcl-2 signals to the loading control. Calculate the Bax/Bcl-2 ratio for each treatment group.

-

Potential Signaling Pathways

Based on the known neuroprotective mechanisms of other phenolic compounds, this compound could potentially act through several pathways.[19][20] The proposed experiments would help elucidate which of these are relevant.

Figure 2: Potential mechanisms of action for this compound.

Conclusion and Future Directions

This document provides a structured and detailed guide for the initial preclinical evaluation of this compound as a potential neuroprotective agent. The proposed workflow, from basic cytotoxicity to mechanistic studies, will establish a foundational dataset to determine if this compound warrants further investigation.

Positive results from these in vitro assays—specifically, a demonstration of protection against neuronal injury at non-toxic doses and favorable modulation of oxidative stress and apoptotic markers—would provide a strong rationale for advancing the compound to more complex models. Future directions would include studies in primary co-cultures (neuron-glia), organotypic brain slices, and ultimately, in vivo animal models of neurodegenerative diseases to assess bioavailability, safety, and efficacy in a whole-organism context.[21][22][23]

References

- 1. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Oxidative Stress Detection | Thermo Fisher Scientific - RU [thermofisher.com]

- 10. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]

- 11. Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures | eNeuro [eneuro.org]

- 12. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. kuey.net [kuey.net]

- 22. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 23. wuxibiology.com [wuxibiology.com]

The Versatile Scaffold: A Technical Guide to 3-(1-Aminoethyl)phenol as a Precursor for Novel Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. 3-(1-Aminoethyl)phenol represents one such critical scaffold, a versatile precursor that has given rise to a new generation of centrally acting analgesics. Its simple yet functionally rich structure, featuring a phenol, a chiral ethylamine (B1201723) side chain, and an aromatic ring, provides an ideal foundation for chemical modification to tune pharmacological activity, selectivity, and pharmacokinetic properties.

This technical guide explores the synthesis, derivatization, and pharmacological significance of this compound. It focuses on its pivotal role in the development of dual-action molecules, most notably Tapentadol, which combines µ-opioid receptor (MOR) agonism and norepinephrine (B1679862) reuptake inhibition (NRI) within a single entity.[1] This dual mechanism offers a synergistic approach to pain management, potentially providing broad-spectrum analgesia with an improved side-effect profile compared to traditional opioids.[2][3] This document serves as a comprehensive resource, providing detailed experimental methodologies, quantitative pharmacological data, and visual representations of key pathways and workflows to aid researchers in harnessing the potential of this valuable precursor.

Physicochemical and Structural Properties

This compound is a chiral molecule whose stereochemistry is crucial for its biological activity. The (R)-enantiomer is the key intermediate for the synthesis of analgesics like (1R,2R)-Tapentadol.[4] The physical and chemical properties of the racemic and enantiopure forms are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [5] |

| Molecular Weight | 137.18 g/mol | [5] |

| Appearance | White to light brown crystalline powder | |

| Boiling Point | 266.3°C at 760 mmHg | |

| pKa | 9.34 (amine), 10.45 (phenol) | [6] |

| LogP | 0.9 | [5] |

| CAS Number (Racemate) | 63720-38-7 | [5] |

| CAS Number (R-enantiomer) | 518060-42-9 | [4] |

| CAS Number (S-enantiomer) | 123982-81-0 | [7] |

Synthesis of the this compound Core

The efficient and stereoselective synthesis of the this compound core is paramount for its use in drug development. While classical resolution of the racemate is possible, modern asymmetric methods are preferred for their higher efficiency. Key strategies include the asymmetric reductive amination of 3-hydroxyacetophenone and chemoenzymatic synthesis using transaminases.

Experimental Protocol 1: Chemoenzymatic Synthesis of (S)-3-(1-Aminoethyl)phenol

This protocol describes the asymmetric synthesis of (S)-3-(1-aminoethyl)-phenol from 3-hydroxyacetophenone using an engineered transaminase enzyme. This method offers high enantioselectivity and operates under mild conditions.[8]

Materials:

-

3-hydroxyacetophenone

-

Engineered ω-transaminase

-

Isopropylamine (amino donor)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Potassium phosphate (B84403) buffer (pH 8.5)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Prepare a reaction buffer of 100 mM potassium phosphate at pH 8.5.

-

To the buffer, add the transaminase enzyme to a final concentration of 2-5 g/L.

-

Add the PLP cofactor to a final concentration of 1 mM.

-

Add the amino donor, isopropylamine, to a final concentration of 0.5-1.0 M.

-

Initiate the reaction by adding the substrate, 3-hydroxyacetophenone, to a final concentration of 50-100 g/L.

-

Maintain the reaction mixture at 30-45°C with gentle agitation for 24-48 hours. Monitor the conversion of the ketone to the amine product via HPLC.

-

Upon reaction completion, adjust the pH of the mixture to >11 using 3 M NaOH to liberate the free amine.

-

Extract the product, (S)-3-(1-aminoethyl)-phenol, with MTBE (3 x 1 volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by crystallization or column chromatography to yield the product in high enantiomeric excess (>99%).

Derivatization and Structure-Activity Relationships (SAR)

The this compound scaffold is readily derivatized to explore structure-activity relationships. The primary amine serves as a handle for N-alkylation, N-acylation, and other modifications, while the phenolic hydroxyl can be etherified or esterified. These modifications significantly impact receptor binding affinity and functional activity.

The development of Tapentadol provides a compelling case study. Starting from the (R)-3-(1-aminoethyl)phenol core, subsequent reactions build the final molecule, which exhibits a carefully balanced dual pharmacological profile.

Experimental Protocol 2: General N-Alkylation of a Primary Amine

This protocol provides a general method for the N-alkylation of a primary amine, such as this compound, with an alkyl halide. This reaction is a fundamental step in creating more complex derivatives.[9][10]

Materials:

-

Primary amine (e.g., this compound) (1.0 eq)

-

Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and the solvent (to achieve a concentration of 0.1-0.5 M).

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkylating agent (alkyl halide, 1.1 eq) dropwise to the suspension.

-

Allow the reaction to stir at room temperature (or heat gently to 40-60°C if necessary) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-N-alkylated product. Note: Over-alkylation to the tertiary amine can occur and may require careful control of stoichiometry and reaction time.[11]

Pharmacological Profile of Derivatives: A Dual-Action Paradigm

Derivatives of this compound, particularly Tapentadol, are renowned for their dual mechanism of action: µ-opioid receptor (MOR) agonism and norepinephrine (NE) reuptake inhibition.[2] This combination is believed to produce a synergistic analgesic effect, making these compounds effective against both nociceptive and neuropathic pain.[1]

Quantitative Pharmacological Data

The binding affinities (Ki) and functional activities (EC₅₀, Emax) of Tapentadol and related opioids at the MOR and norepinephrine transporter (NET) are crucial for understanding their pharmacological profiles.

| Compound | Target | Assay Type | Species | Kᵢ (µM) | EC₅₀ (µM) | Emax (%) | Reference(s) |

| Tapentadol | hMOR | Binding | Human | 0.16 | - | - | [3] |

| Tapentadol | rMOR | Binding | Rat | 0.096 | - | - | [12] |

| Tapentadol | rMOR | [³⁵S]GTPγS | Rat | - | 0.67 | 88 (vs. Morphine) | [2][3] |

| Tapentadol | rNET | NE Reuptake | Rat | 0.48 | - | - | [12] |

| Morphine | hMOR | Binding | Human | ~0.002-0.004 | - | - | [6] |

| Morphine | rMOR | [³⁵S]GTPγS | Rat | - | 0.022 | 100 (Reference) | [3] |

| Oxycodone | hMOR | Binding | Human | ~0.01 | - | - | [13] |

| (+)-M1 Metabolite (Tramadol) | hMOR | Binding | Human | 0.0034 | - | - | [5] |

hMOR: human µ-opioid receptor; rMOR: rat µ-opioid receptor; rNET: rat norepinephrine transporter.

Signaling Pathways

1. µ-Opioid Receptor (MOR) Signaling

As a G-protein coupled receptor (GPCR), MOR activation by an agonist like Tapentadol initiates a downstream signaling cascade. The primary pathway for analgesia involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels, which collectively hyperpolarize the neuron and reduce neurotransmitter release, dampening pain signals. A separate pathway involving β-arrestin is associated with receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids.

2. Norepinephrine Transporter (NET) Inhibition